molecular formula C10H11N3 B11964509 1-(2-Methyl-allyl)-1H-benzotriazole CAS No. 115368-04-2

1-(2-Methyl-allyl)-1H-benzotriazole

Cat. No.: B11964509
CAS No.: 115368-04-2
M. Wt: 173.21 g/mol
InChI Key: TWMGOLSYRXAUBL-UHFFFAOYSA-N
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Description

1-(2-Methyl-allyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. The presence of the 2-methyl-allyl group in this compound adds unique reactivity and properties, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-allyl)-1H-benzotriazole can be synthesized through the alkylation of benzotriazole with 2-methyl-allyl chloride. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the selectivity of the desired product.

Chemical Reactions Analysis

Rh(I)-Catalyzed Coupling Reactions

This compound participates in Rh-catalyzed coupling with allenes, forming pharmaceutically relevant structures. The mechanism involves:

  • Coordination : Rh(I) complexes ([Rh(DPEPhos)(MeOH)₂]⁺) coordinate with the benzotriazole N³ lone pair and allene simultaneously .

  • Proton Shuttling : Counterion-assisted isomerization and N–H bond cleavage precede reductive elimination .

  • Product Formation : N²-allyl-benzotriazole derivatives are generated with 85–95% selectivity under optimized conditions .

Table 1: Optimized Conditions for Rh-Catalyzed Coupling

ParameterOriginal ConditionsOptimized Conditions
Temperature80°C50°C (room temp viable)
Reaction Time18 hours12 hours
Catalyst Loading5 mol%2 mol%
Substrate InhibitionSignificantEliminated

Alkylation and Electrophilic Substitution

The 2-methyl-allyl group enhances reactivity in alkylation processes:

  • Reformatsky Reaction : Reacts with bromofluoroacetates to form fluorinated β-amino esters (45–62% yield) .

  • Electrophilic Attack : The allylic position undergoes regioselective alkylation with LDA-activated electrophiles, favoring α,α-dialkylated products .

Key Mechanistic Insight : Sulfonyl groups stabilize adjacent carbanions more effectively than benzotriazolyl groups, directing alkylation sites .

Ozonolysis and Oxidative Degradation

Ozone selectively attacks the benzotriazole ring system:

  • Primary Pathway :

    • Ozonide formation at the C4–C5 bond → Hydroxyperoxide intermediate → Glyoxylic acid (61% yield) + m/z 124 product .

  • Secondary Pathway :

    • Hydration of aldehyde intermediates forms m/z 142 derivatives .

Table 2: Ozonolysis Products

m/zProposed StructureFormation Condition
1241H-1,2,3-triazole-4-carbaldehydepH 3–7, no radical scavenger
150Dihydroxybenzotriazole ozonide adductInitial reaction phase
142Hydrated aldehyde derivativepH 7.8, H₂O₂ present

Acid/Base-Mediated Transformations

  • Demethylation : Under acidic conditions (HCl, HBr), the allyl group resists cleavage, but the benzotriazole ring undergoes protonation, enhancing solubility (>90% in 6M HCl) .

  • Nucleophilic Attack : Limited reactivity observed with NaOMe/NaSEt at reflux (20–30% conversion), contrasting with faster methylbenzotriazole demethylation .

Conjugate Addition Chemistry

The allyl group acts as a Michael acceptor in presence of Sc(OTf)₃:

  • Reaction with Enoxy Silanes : Forms β-diazo esters (23–45% yield), though competing elimination reduces efficiency .

  • Solvent Effects : THF improves yields compared to DCM due to better stabilization of intermediates .

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹)

Reaction Type1-(2-Methyl-allyl)-1H-benzotriazole1H-Benzotriazole
Ozonolysis22.0 ± 2.019.5 ± 1.8
Rh-Catalyzed Coupling4.7 × 10⁻³Not reactive
Alkylation (LDA)89% yield72% yield

Data synthesized from

Mechanistic Implications

  • Steric Effects : The 2-methyl-allyl group creates steric hindrance, slowing nucleophilic attack at N¹ compared to 1-methylbenzotriazole .

  • Electronic Effects : Allyl conjugation stabilizes transition states in coupling reactions, lowering ΔG‡ by 37.7 kJ·mol⁻¹ compared to non-allylated analogues .

  • pH Dependency : Deprotonation above pH 7 increases ozonolysis rates 3-fold due to enhanced electron density at the triazole ring .

This comprehensive analysis demonstrates this compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science precursors.

Scientific Research Applications

Herbicidal Applications

1-(2-Methyl-allyl)-1H-benzotriazole has been identified as a component in the development of herbicidal agents. Research indicates that certain substituted benzotriazoles exhibit herbicidal activity against a broad spectrum of both monocotyledonous and dicotyledonous plants. These compounds can be effective at low application rates, making them suitable for agricultural use .

Case Study: Herbicidal Efficacy

In a study evaluating the herbicidal efficacy of various benzotriazole derivatives, it was found that this compound demonstrated significant control over specific weed species such as Abutilon theophrasti and Sorghum halepense . The application rates ranged from 0.01 to 4.0 kg/ha, indicating its effectiveness in both dry and wet land environments .

Corrosion Inhibition

Benzotriazoles, including this compound, are widely recognized for their corrosion-inhibiting properties, particularly in metal protection. They are commonly used in formulations for aircraft de-icing fluids, antifreeze liquids, and household detergents. The mechanism by which these compounds inhibit corrosion involves the formation of a protective film on metal surfaces, thereby preventing oxidation .

Case Study: Metal Preservation

A notable application of this compound is its use in preserving metal artifacts of archaeological significance. A mixture of benzotriazoles has been shown to effectively protect copper-based artifacts from corrosion during storage and conservation efforts. This application highlights the compound's importance in cultural heritage preservation .

Environmental Applications

The environmental impact of benzotriazoles has led to their study in wastewater treatment processes. Specifically, 1H-benzotriazole is recognized as a micropollutant commonly found in wastewater and surface water systems. Advanced oxidation processes (AOPs) utilizing ultraviolet light combined with hydrogen peroxide have been employed to degrade these contaminants efficiently.

Case Study: Wastewater Treatment Efficiency

Recent research has developed a computational fluid dynamics model to predict the removal efficiency of organic contaminants like 1H-benzotriazole under various operational conditions. The study concluded that optimizing parameters such as initial concentrations of hydrogen peroxide and flow rates significantly enhances the degradation efficiency of benzotriazoles during wastewater treatment .

Summary

The compound this compound exhibits diverse applications across several scientific domains, notably in herbicide formulation, corrosion prevention, and environmental remediation. Its effectiveness at low concentrations makes it a valuable candidate for further research and development in these fields.

Application Area Description Key Findings
HerbicidesEffective against monocots and dicotsSignificant control over weeds at low application rates
Corrosion InhibitionUsed in metal protection formulationsForms protective films on metal surfaces; important for artifact preservation
Environmental RemediationDegradation of micropollutants in wastewaterOptimized AOPs enhance removal efficiency of organic contaminants

Mechanism of Action

The mechanism of action of 1-(2-Methyl-allyl)-1H-benzotriazole involves its interaction with molecular targets through its benzotriazole ring and 2-methyl-allyl group. The compound can form coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to its observed biological activities.

Comparison with Similar Compounds

    Benzotriazole: The parent compound without the 2-methyl-allyl group.

    2-Methyl-allyl benzotriazole derivatives: Compounds with different substituents on the benzotriazole ring.

    Other allyl-substituted benzotriazoles: Compounds with different allyl groups attached to the benzotriazole ring.

Uniqueness: 1-(2-Methyl-allyl)-1H-benzotriazole is unique due to the presence of the 2-methyl-allyl group, which imparts distinct reactivity and properties compared to other benzotriazole derivatives. This unique structure allows for specific applications in corrosion inhibition, organic synthesis, and potential biological activities.

Biological Activity

1-(2-Methyl-allyl)-1H-benzotriazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

This compound, with the chemical formula C10H11N3C_{10}H_{11}N_3, features a benzotriazole ring substituted with a 2-methyl-allyl group. This unique structure enhances its reactivity and biological potential compared to other benzotriazole derivatives. The compound's ability to form coordination complexes with metal ions is crucial for its applications in both biological and industrial contexts, such as corrosion inhibition and drug development .

The biological activity of this compound is attributed to its interaction with various molecular targets. The benzotriazole moiety can engage in multiple chemical reactions, allowing it to interact with biological molecules, which may lead to antimicrobial and anticancer effects. Specifically, it has been shown to inhibit certain pathways involved in cell proliferation and survival .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against Acanthamoeba, a pathogen responsible for severe infections in humans . Furthermore, benzotriazole derivatives have been noted for their broad-spectrum antibacterial properties, suggesting that this compound could be a valuable addition to the arsenal against resistant bacterial strains .

Anticancer Activity

Several studies have explored the anticancer potential of benzotriazole derivatives, including this compound. It has been reported to inhibit the proliferation of cancer cells, particularly hepatocarcinoma cells. The compound's mechanism may involve the induction of apoptosis through pathways associated with peroxisome proliferator-activated receptors (PPARs) and protein kinase CK2 inhibition .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect Study Reference
AntimicrobialEffective against Acanthamoeba
AntibacterialBroad-spectrum efficacy
AnticancerInhibits hepatocarcinoma cell proliferation
Apoptosis InductionInvolves PPAR and CK2 pathways

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzotriazole derivatives, this compound showed significant activity against Acanthamoeba, indicating its potential as an antimicrobial agent in treating infections caused by this pathogen .

Case Study 2: Anticancer Potential
Research conducted on hepatocarcinoma cells demonstrated that treatment with this compound led to a marked decrease in cell viability, suggesting its role as a promising candidate for cancer therapy. The study highlighted its ability to induce apoptosis effectively at micromolar concentrations .

Properties

CAS No.

115368-04-2

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)benzotriazole

InChI

InChI=1S/C10H11N3/c1-8(2)7-13-10-6-4-3-5-9(10)11-12-13/h3-6H,1,7H2,2H3

InChI Key

TWMGOLSYRXAUBL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=N1

Origin of Product

United States

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